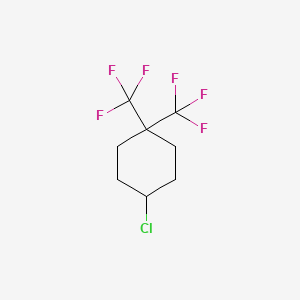
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane is an organofluorine compound characterized by the presence of a cyclohexane ring substituted with a chlorine atom and two trifluoromethyl groups
准备方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclohexane derivatives using trifluoromethylating agents under photoredox catalysis . This process involves the generation of trifluoromethyl radicals, which then react with the cyclohexane substrate to form the desired product.
Industrial Production Methods
Industrial production of 4-Chloro-1,1-bis(trifluoromethyl)cyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize by-products and improve the overall purity of the compound.
化学反应分析
Types of Reactions
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products with altered functional groups.
Radical Reactions: The trifluoromethyl groups can participate in radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced products.
科学研究应用
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl groups.
Industry: Utilized in the development of new materials with enhanced chemical and physical properties.
作用机制
The mechanism of action of 4-Chloro-1,1-bis(trifluoromethyl)cyclohexane involves its interaction with molecular targets through various pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity . These properties make it a valuable scaffold for the development of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1,1-Bis(trifluoromethyl)cyclohexane: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Bromo-1,1-bis(trifluoromethyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
1,1,1-Trifluoro-2-chloroethane: Contains both chlorine and trifluoromethyl groups but with a different carbon skeleton.
Uniqueness
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane is unique due to the combination of a cyclohexane ring with both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
属性
CAS 编号 |
65018-64-6 |
|---|---|
分子式 |
C8H9ClF6 |
分子量 |
254.60 g/mol |
IUPAC 名称 |
4-chloro-1,1-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H9ClF6/c9-5-1-3-6(4-2-5,7(10,11)12)8(13,14)15/h5H,1-4H2 |
InChI 键 |
KAJMMPOGWODTCL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(CCC1Cl)(C(F)(F)F)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


phosphanium iodide](/img/structure/B14506012.png)
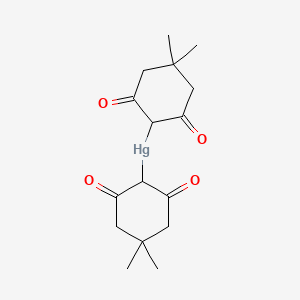
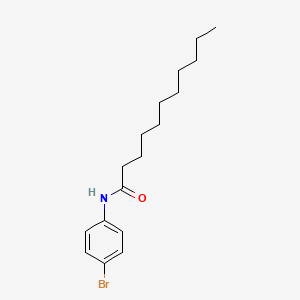
![(6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-propyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-4-carboxylic acid](/img/structure/B14506026.png)
![1-{[2-(6-Chloropyridazin-3-yl)ethyl]amino}propan-2-ol](/img/structure/B14506029.png)
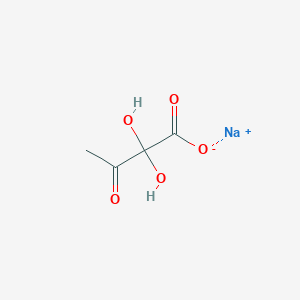
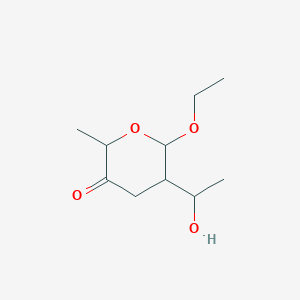
![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
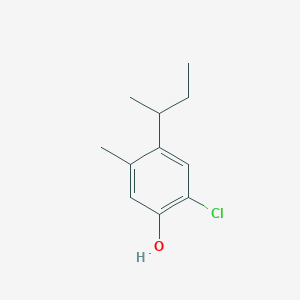
![Ethyl 7-[2-(hydroxymethyl)-5-oxopyrrolidin-1-YL]heptanoate](/img/structure/B14506068.png)
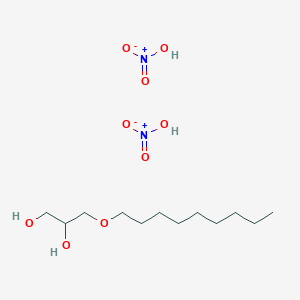
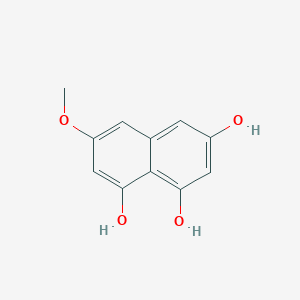

![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
